molecular formula C12H25ClO2S B160556 1-Dodecanesulfonyl chloride CAS No. 10147-40-7

1-Dodecanesulfonyl chloride

Cat. No.: B160556
CAS No.: 10147-40-7
M. Wt: 268.84 g/mol
InChI Key: PBULHKIPTBIZHO-UHFFFAOYSA-N
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Description

1-Dodecanesulfonyl chloride, also known as dodecane-1-sulfonyl chloride, is a chemical compound with the empirical formula C12H25ClO2S . It is used in various industrial and scientific research applications .


Synthesis Analysis

This compound can be synthesized through the photochemical sulfochlorination of n-dodecane under visible light using sulfuryl chloride . The sulfonyl chlorides obtained from this process, a mixture of primary and secondary isomers, can be transformed in one step into N-ethyldodecanesulfonamides, N-ethanoldodecanesulfonamides, and the salts of dodecanesulfonamidoacetic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H25ClO2S . The InChI key for this compound is PBULHKIPTBIZHO-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the presence of water, this compound reacts to form C12H26O3S and HCl . This reaction is part of the broader class of reactions involving this species .


Physical and Chemical Properties Analysis

This compound is a crystalline solid that appears white in color . It has a molecular weight of 268.84 . The melting point ranges from 39 to 42 °C, and the boiling point ranges from 126 to 130 °C at 4mm Hg .

Scientific Research Applications

Surfactant and Corrosion Inhibitor

1-Dodecanesulfonyl chloride is utilized in the preparation of alkanesulfonamide compounds, which are known for their surfactant properties. These compounds are significant in chemical and textile industries and are also used as corrosion inhibitors. A direct method to prepare alkanesulfonamide derivatives with good surface properties has been developed, making use of this compound as the raw material. These derivatives exhibit significant surface activity and have applications in various formulations (Mousli & Tazerouti, 2007).

Analytical and Electrochemical Studies

In another study, the electrochemical and analytical techniques were employed to study the inhibition of corrosion on carbon steel in acidic medium using derivatives of this compound. These studies indicate that such derivatives can significantly reduce corrosion in specific environmental conditions (Chikh et al., 2005).

Association with Ionic Surfactants

Research has also been conducted on the association of α-cyclodextrin with ionic surfactants and their homologs, where sodium 1-dodecanesulfonate was used. This study is significant for understanding the complexation in mixed surfactant systems (Satake et al., 1985).

Application in Cosmetic Products

In the cosmetic industry, studies have shown that the addition of dioctadecyl dimethyl ammonium chloride can significantly impact the rheological properties of certain ternary systems. This has implications for the stability and preparation methods of cosmetic products (Akatsuka et al., 2006).

Environmental Studies

Environmental studies have also focused on substances like dodecyl dimethyl benzyl ammonium chloride, closely related to this compound. These studies are crucial for assessing the environmental impact and risk of such compounds (Lee et al., 2018).

Safety and Hazards

1-Dodecanesulfonyl chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it .

Mechanism of Action

Target of Action

Dodecane-1-sulfonyl chloride is a sulfonyl chloride compound that primarily targets organic compounds, particularly those containing nucleophilic functional groups . It is often used in the synthesis of sulfonamide derivatives , which are known for their surfactant properties and are used in various industries, including the chemical and textile industries .

Mode of Action

The compound acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution . This reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the carbon .

Biochemical Pathways

The primary biochemical pathway involved in the action of dodecane-1-sulfonyl chloride is the electrophilic aromatic substitution pathway . This pathway involves the generation of an electrophilic substituting agent, the attack of this agent on the aromatic ring, and the regeneration of the aromatic ring .

Result of Action

The primary result of the action of dodecane-1-sulfonyl chloride is the formation of sulfonamide derivatives . These derivatives possess good surface properties due to the simultaneous presence of a long alkyl chain (hydrophobic character) and a sulfonamide function (hydrophilic character) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dodecane-1-sulfonyl chloride. For instance, the presence of other nucleophiles in the reaction environment can affect the selectivity and yield of the reaction . Additionally, the compound’s stability and reactivity can be influenced by factors such as temperature, pH, and solvent conditions .

Properties

IUPAC Name

dodecane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H25ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBULHKIPTBIZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044500
Record name Dodecane-1-sulfonyl chloride
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Molecular Weight

268.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10147-40-7
Record name 1-Dodecanesulfonyl chloride
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Record name Dodecylsulfonyl chloride
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Record name 1-Dodecanesulfonyl chloride
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Record name 1-Dodecanesulfonyl chloride
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Record name Dodecane-1-sulfonyl chloride
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Record name Dodecane-1-sulphonyl chloride
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Record name DODECYLSULFONYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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